methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate
CAS No.: 871819-39-5
Cat. No.: VC2805126
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871819-39-5 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | methyl 2-(2-methoxy-2-oxoethyl)-1-methylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C10H13NO4/c1-11-5-4-7(10(13)15-3)8(11)6-9(12)14-2/h4-5H,6H2,1-3H3 |
| Standard InChI Key | CLBGCMDZUUDOBQ-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=C1CC(=O)OC)C(=O)OC |
| Canonical SMILES | CN1C=CC(=C1CC(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structure
Molecular Structure and Identification
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole compound with several key functional groups, including ester moieties and a methyl-substituted nitrogen. The compound features a pyrrole core with multiple functional groups attached at specific positions, giving it unique chemical properties and reactivity patterns. This structural configuration contributes to its utility in various chemical transformations and applications in synthetic chemistry .
The compound is identified by the following parameters:
Table 1: Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 871819-39-5 |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.217 g/mol |
| IUPAC Name | Methyl 2-(2-methoxy-2-oxoethyl)-1-methylpyrrole-3-carboxylate |
| Alternative Name | 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-1-methyl-, methyl ester |
| InChI | InChI=1S/C10H13NO4/c1-11-5-4-7(10(13)15-3)8(11)6-9(12)14-2/h4-5H,6H2,1-3H3 |
| InChI Key | CLBGCMDZUUDOBQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=C1CC(=O)OC)C(=O)OC |
The structural arrangement of this molecule consists of a pyrrole ring with multiple substituents, including two methyl ester groups and a methyl group attached to the nitrogen atom. The three-dimensional conformation of the molecule can be studied using computational chemistry methods, providing insights into its reactivity patterns and potential interactions with biological systems.
Physical and Chemical Properties
The physical and chemical properties of methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate influence its behavior in various chemical reactions and applications. These properties determine its solubility, stability, and reactivity under different conditions.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid (at room temperature) |
| LogP | 0.52720 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Storage Conditions | Room temperature |
| Purity (Commercial) | Typically 97-98% |
The compound's moderate LogP value of 0.52720 indicates a balance between hydrophilic and hydrophobic properties, which affects its solubility in various solvents and potential for membrane permeability in biological systems . The presence of four hydrogen bond acceptors (the carbonyl and methoxy oxygen atoms) without hydrogen bond donors contributes to its interaction profile with other molecules and potential binding properties.
Applications and Research Relevance
Research Applications
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate has several significant research applications in scientific and industrial contexts. The compound serves as an important building block in organic synthesis and drug discovery efforts.
Table 3: Research Applications
| Application Area | Specific Usage |
|---|---|
| Organic Synthesis | Building block for complex molecules |
| Pharmaceutical Research | Precursor for potential bioactive compounds |
| Protein Degradation | Building block for protein degraders |
| Chemical Manufacturing | Intermediate for specialty chemicals |
| Laboratory Research | Model compound for reaction development |
The compound is primarily used in laboratory settings for research and manufacturing purposes, particularly in the synthesis of complex molecules and as a building block for protein degraders. Protein degraders represent an emerging class of therapeutic agents that function by triggering the destruction of specific disease-causing proteins, making building blocks for their synthesis particularly valuable in pharmaceutical research .
Current Research and Future Directions
Research involving methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate continues to evolve, with ongoing investigations into its potential applications and derivatives. Current research directions include:
-
Development of novel synthetic methodologies using this compound as a model substrate
-
Exploration of its utility in constructing complex bioactive molecules
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Investigation of modified derivatives with enhanced properties
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Application in targeted protein degradation technologies
-
Structure-activity relationship studies to inform drug design
Future studies may explore the compound's reactivity patterns in greater detail and evaluate its potential applications in emerging areas of pharmaceutical research, particularly in the rapidly evolving field of protein degraders. The compound's unique structural features make it valuable for studying various chemical transformations and developing new synthetic methodologies.
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